Cas no 85416-75-7 (R-(-)-Rolipram)

R-(-)-Rolipram structure
R-(-)-Rolipram structure
Produktname:R-(-)-Rolipram
CAS-Nr.:85416-75-7
MF:C16H21NO3
MW:275.342844724655
MDL:MFCD03093860
CID:826888
PubChem ID:354333406

R-(-)-Rolipram Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-4-(3-(Cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one
    • (R)-(-)-Rolipram
    • R-(-)-Rolipram
    • (-)-Rolipram
    • (4R)-4-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]PYRROLIDIN-2-ONE
    • (R)-Rolipram
    • (S)-ROLIPRAM
    • R-(-)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone
    • (R)-(-)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one
    • (4S)-4-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]PYRROLIDIN-2-ONE
    • R-Rolipram
    • DPX51KUP08
    • (R)-4-(3-Cyclopentyloxy-4-methoxy-phenyl)-pyrrolidin-2-one
    • C16H21NO3
    • 1xmy
    • Rolipram, (-)-
    • PubChem18284
    • 3g4k
    • 1ro6
    • 1q9m
    • HMS3412I06
    • HMS3676I06
    • HMS3267P19
    • (4R)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone (ACI)
    • 2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-, (R)- (ZCI)
    • (4R)-4-(3-Cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
    • Lopac-R-6520
    • 2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-, (4R)-
    • CHEMBL430893
    • MFCD03093860
    • SCHEMBL576805
    • CCG-208064
    • NCGC00015898-10
    • AE-641/11320426
    • NCGC00016899-04
    • NCGC00016899-01
    • HB2898
    • DB04149
    • AC-22384
    • CHEBI:40133
    • BDBM50042058
    • UNII-DPX51KUP08
    • NCGC00016899-02
    • Rolipram, (R)-
    • 2-PYRROLIDINONE, 4-(3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL)-, (4R)-
    • Tocris-1350
    • CAS-61413-54-5
    • (R)-Rolipram;(-)-Rolipram
    • (4R)-4-(3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL)-2-PYRROLIDINONE
    • SR-01000597573
    • NCGC00015898-02
    • DA-59586
    • NCGC00016899-05
    • AS-31755
    • 4R)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one
    • R0182
    • 85416-75-7
    • NCGC00015898-01
    • NCGC00024862-02
    • Tocris-0905
    • NCGC00016899-03
    • SR-01000597573-1
    • Q27094987
    • AKOS015891287
    • CS-3246
    • BRD-K75516118-001-03-3
    • HY-16900A
    • NCGC00024862-03
    • (4R)-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-2-PYRROLIDINONE
    • Tocris-1349
    • NCGC00024862-01
    • DTXSID101318033
    • BRD-K75516118-001-01-7
    • BCP14111
    • 2-Pyrrolidinone, 4-(3-(cyclopentyloxy)-4-methoxyphenyl)-, (R)-
    • MDL: MFCD03093860
    • Inchi: 1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1
    • InChI-Schlüssel: HJORMJIFDVBMOB-LBPRGKRZSA-N
    • Lächelt: O(C1CCCC1)C1C=C([C@H]2CC(=O)NC2)C=CC=1OC

Berechnete Eigenschaften

  • Genaue Masse: 275.15200
  • Monoisotopenmasse: 275.152
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 341
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 47.6
  • XLogP3: 2.2

Experimentelle Eigenschaften

  • Dichte: 1.155
  • Schmelzpunkt: 132.0 to 136.0 deg-C
  • Siedepunkt: 472.7°C at 760 mmHg
  • Flammpunkt: 239.7 °C
  • PSA: 47.56000
  • LogP: 2.94890

R-(-)-Rolipram Sicherheitsinformationen

R-(-)-Rolipram Zolldaten

  • HS-CODE:2933790090
  • Zolldaten:

    China Zollkodex:

    2933790090

    Übersicht:

    2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%

R-(-)-Rolipram Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EY677-50mg
R-(-)-Rolipram
85416-75-7 98%
50mg
1200.0CNY 2021-08-04
Axon Medchem
1229-10 mg
(R)-(-)-Rolipram
85416-75-7 99%
10mg
€110.00 2023-07-10
Ambeed
A126491-50mg
(R)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one
85416-75-7 98%
50mg
$263.0 2024-07-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13448-50 mg
(R)-(-)-Rolipram
85416-75-7
50mg
¥3010.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S33240-50mg
(R)-(-)-Rolipram
85416-75-7
50mg
¥5682.0 2021-09-07
ChemScence
CS-3246-50mg
(R)-(-)-Rolipram
85416-75-7 99.91%
50mg
$429.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54210-10mg
(R)-(-)-Rolipram
85416-75-7 98%
10mg
¥854.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54210-200mg
(R)-(-)-Rolipram
85416-75-7 98%
200mg
¥0.00 2023-09-07
abcr
AB455886-250 mg
(R)-(-)-Rolipram
85416-75-7
250MG
€680.80 2023-02-02
Fluorochem
M03852-1g
R)-(-)-Rolipram
85416-75-7 >98%
1g
£1051.00 2022-02-28

R-(-)-Rolipram Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
Referenz
Synthesis of β-substituted γ-aminobutyric acid derivatives through enantioselective photoredox catalysis
Ma, Jiajia; et al, Angewandte Chemie, 2018, 57(35), 11193-11197

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  3 h, 60 °C; 60 °C → 25 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  2 h, 25 °C
Referenz
Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams
Smith, Simon N.; et al, Organic & Biomolecular Chemistry, 2022, 20(32), 6384-6393

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Water Solvents: Ethanol ;  12 h, 20 psi, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  pH 14, 0 °C; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Polysulfonate supported chiral diamine-nickel catalysts: Synthesis and applications
Zhou, Jing-xuan; et al, Tetrahedron Letters, 2021, 65,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, 60 °C
Referenz
Epi-Cinchona Based Thiourea Organocatalyst Family as an Efficient Asymmetric Michael Addition Promoter: Enantioselective Conjugate Addition of Nitroalkanes to Chalcones and α,β-Unsaturated N-Acylpyrroles
Vakulya, Benedek; et al, Journal of Organic Chemistry, 2008, 73(9), 3475-3480

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Methanol ;  1 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
NHC-catalyzed enantioselective access to β-cyano carboxylic esters via in situ substrate alternation and release
Wang, Qingyun; et al, Nature Communications, 2023, 14(1),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Referenz
Asymmetric Synthesis of β-Substituted γ-Lactams via Rhodium/Diene-Catalyzed 1,4-Additions: Application to the Synthesis of (R)-Baclofen and (R)-Rolipram
Shao, Cheng; et al, Organic Letters, 2011, 13(4), 788-791

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Triethylamine Solvents: Toluene ;  20 h, 110 °C
Referenz
Enantioselective syntheses of (-)-(R)-rolipram, (-)-(R)-baclofen and other GABA analogues via rhodium-catalyzed conjugate addition of arylboronic acids
Becht, Jean-Michel; et al, Synthesis, 2003, (18), 2805-2810

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, pH 14, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1
Referenz
Method for synthesizing (R)-rolipram
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Dichloromethane ;  96 h, rt
Referenz
Enantioselective Michael Additions of Nitromethane by a Catalytic Double Activation Method Using Chiral Lewis Acid and Achiral Amine Catalysts
Itoh, Kennosuke; et al, Journal of the American Chemical Society, 2002, 124(45), 13394-13395

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Phosphoric acid Catalysts: Nickel Solvents: Tetrahydrofuran ;  2 h, 50 Pa, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ;  2 h, reflux
1.3 Reagents: p-Toluenesulfonic acid Solvents: Isopropyl acetate ;  reflux
Referenz
Development of a Catalytic Enantioselective Conjugate Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes for the Synthesis of Endothelin-A Antagonist ABT-546. Scope, Mechanism, and Further Application to the Synthesis of the Antidepressant Rolipram
Barnes, David M.; et al, Journal of the American Chemical Society, 2002, 124(44), 13097-13105

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Toluene ;  12 h, reflux
Referenz
Enantioselective catalysis by the nickel(II) complex in the synthesis of (4R)-4-[4-methoxy-3-(cyclopentyloxy)phenyl]pyrrolidin-2-one
Reznikov, A. N.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2012, 55(12), 86-90

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: 4-(Trifluoromethyl)acetophenone Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Triethylamine Solvents: Toluene ;  20 h, 110 °C; 110 °C → rt
Referenz
Rh-Catalyzed Asymmetric Hydrogenation of γ-Phthalimido-Substituted α,β-Unsaturated Carboxylic Acid Esters: An Efficient Enantioselective Synthesis of β-Aryl-γ-amino Acids
Deng, Jun; et al, Organic Letters, 2007, 9(23), 4825-4828

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Triethylamine ,  Palladium Solvents: Ethyl acetate ;  12 h, 1 atm, rt
Referenz
Efficient synthesis of (-)-(R)- and (+)-(S)-rolipram
Kaur, Ramandeep; et al, Tetrahedron Letters, 2017, 58(46), 4333-4335

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) ,  (αE,4S)-4,5-Dihydro-4-phenyl-α-[(4S)-4-phenyl-2-oxazolidinylidene]-2-oxazoleacet… Solvents: Ethanol ,  Dimethylformamide ;  25 °C; 1 h, 25 °C; 23 h, 25 °C
Referenz
Co-catalyzed reductive cyclization of azido and cyano substituted α,β-unsaturated esters with NaBH4: enantioselective synthesis of (R)-baclofen and (R)-rolipram
Paraskar, Abhimanyu S.; et al, Tetrahedron, 2006, 62(20), 4907-4916

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Crystal structure, absolute configuration, and phosphodiesterase inhibitory activity of (+)-1-(4-bromobenzyl)-4-[(3-cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone
Baures, Paul W.; et al, Journal of Medicinal Chemistry, 1993, 36(22), 3274-7

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
1.3 Solvents: Toluene ;  2 h, reflux
Referenz
Practical large-scale preparation of (R)-rolipram using chiral nickel catalyst
Wen, Lixin; et al, Synthetic Communications, 2012, 42(22), 3288-3295

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Lithium chloride Solvents: Methanol ;  16 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
Referenz
Synthesis of β-substituted γ-aminobutyric acid derivatives through enantioselective photoredox catalysis
Ma, Jiajia; et al, Angewandte Chemie, 2018, 57(35), 11193-11197

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) ,  (αE,4S)-4,5-Dihydro-4-phenyl-α-[(4S)-4-phenyl-2-oxazolidinylidene]-2-oxazoleacet… Solvents: Ethanol ,  Dimethylformamide ;  24 h, 25 °C
Referenz
Cobalt(II) chloride
Periasamy, Mariappan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  2 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
2.3 Solvents: Toluene ;  2 h, reflux
Referenz
Practical large-scale preparation of (R)-rolipram using chiral nickel catalyst
Wen, Lixin; et al, Synthetic Communications, 2012, 42(22), 3288-3295

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Triethylamine ,  Palladium Solvents: Ethyl acetate ;  12 h, 1 atm, rt
Referenz
Efficient synthesis of (-)-(R)- and (+)-(S)-rolipram
Kaur, Ramandeep; et al, Tetrahedron Letters, 2017, 58(46), 4333-4335

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol ;  2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Regio- and Enantioselective Palladium-Catalyzed Allylic Alkylation of Nitromethane with Monosubstituted Allyl Substrates: Synthesis of (R)-Rolipram and (R)-Baclofen
Yang, Xiao-Fei; et al, Journal of Organic Chemistry, 2012, 77(20), 8980-8985

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  pH 14, rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referenz
Organocatalytic Asymmetric Total Synthesis of (R)-Rolipram and Formal Synthesis of (3S,4R)-Paroxetine
Hynes, Peter S.; et al, Organic Letters, 2008, 10(7), 1389-1391

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate
Referenz
Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1
Wu, Baogen; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(13), 3430-3433

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Referenz
Catalytic enantioselective synthesis of the phosphodiesterase type IV inhibitor (R)-(-)-rolipram via intramolecular C-H insertion process
Anada, Masahiro; et al, Synlett, 1999, (11), 1775-1777

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Methanol
Referenz
Chiral synthesis of phosphodiesterase inhibitor, (R)-(-)-rolipram, by means of enantioselective deprotonation strategy
Honda, Toshio; et al, Heterocycles, 1996, 42(1), 109-12

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (2S)-1-[(1S)-1-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]ethyl… Solvents: Dichloromethane ;  40 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ;  48 h, 60 atm, 35 °C
Referenz
Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation
Lang, Qiwei; et al, ACS Catalysis, 2018, 8(6), 4824-4828

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  pH 14, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Polysulfonate supported chiral diamine-nickel catalysts: Synthesis and applications
Zhou, Jing-xuan; et al, Tetrahedron Letters, 2021, 65,

R-(-)-Rolipram Raw materials

R-(-)-Rolipram Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:85416-75-7)R-(-)-Rolipram
A863588
Reinheit:99%
Menge:50mg
Preis ($):237.0